3-((Tetrahydrofuran-2-yl)methyl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

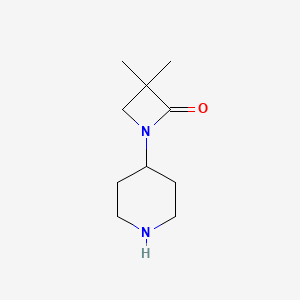

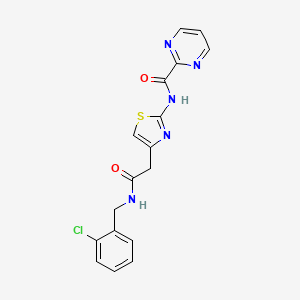

3-((Tetrahydrofuran-2-yl)methyl)morpholine is a chemical compound that contains a morpholine ring, which is a common motif in many biologically active molecules and pharmaceuticals . The morpholine (1,4-oxazinane) motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs can be achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of 3-((Tetrahydrofuran-2-yl)methyl)morpholine is characterized by a morpholine ring, which is a common motif in many biologically active molecules and pharmaceuticals . The morpholine ring is a five-membered ring with one nitrogen atom and one oxygen atom .科学的研究の応用

Synthesis of Potent Antimicrobials

Kumar, Sadashiva, and Rangappa (2007) described an efficient synthesis strategy for 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, showcasing its utility in creating potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine. The synthesis process involves bromination of 3-acetylpyridine and dehydration of a diol with cyclization, achieving an overall yield of 36% (Kumar, Sadashiva, & Rangappa, 2007).

Structural and Reactivity Studies

Follet, Berionni, Mayer, and Mayr (2015) conducted a comprehensive study on the structure and reactivity of Indolylmethylium Ions, exploring their synthetic applications. This research provides valuable insights into the molecular interactions and potential reactivity of compounds related to 3-((Tetrahydrofuran-2-yl)methyl)morpholine, contributing to our understanding of its chemical behavior (Follet et al., 2015).

Catalytic Asymmetric Synthesis

Dai, Jiang, Tao, and Shi (2016) highlighted the application of 3-methyl-2-vinylindoles in catalytic asymmetric Povarov reactions. This research demonstrates the compound's role in synthesizing chiral indole-derived tetrahydroquinolines with high yields and excellent diastereo- and enantioselectivities. This application signifies the compound's potential in facilitating complex organic syntheses (Dai et al., 2016).

Neurokinin-1 Receptor Antagonism

Harrison and colleagues (2001) developed a water-soluble, orally active neurokinin-1 receptor antagonist, highlighting its efficacy in pre-clinical tests relevant to emesis and depression. This research underscores the compound's potential in contributing to novel therapeutic agents (Harrison et al., 2001).

Chemical Reactivity and Structural Analysis

Guzyr, Zasukha, Vlasenko, Chernega, Rozhenko, and Shermolovich (2013) detailed the synthesis and chemical reactivity of certain carbene adducts with phosphorus pentafluoride, including a morpholino derivative. The study provides insights into the compound's reactivity and potential applications in developing novel chemical entities (Guzyr et al., 2013).

特性

IUPAC Name |

3-(oxolan-2-ylmethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-9(12-4-1)6-8-7-11-5-3-10-8/h8-10H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALUDBHJEDUGNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC2COCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Oxolan-2-yl)methyl]morpholine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2697851.png)

![7-(((2-aminoethyl)thio)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one dihydrochloride](/img/structure/B2697858.png)

![8-(3-Chloro-1H-indole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2697859.png)

![4-(4-acetylphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2697863.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide](/img/structure/B2697865.png)

![(3-(dimethylamino)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2697866.png)

![3-chloro-N-(3-chloro-2-methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2697868.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2697870.png)